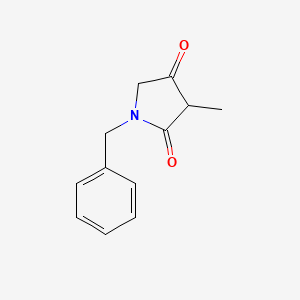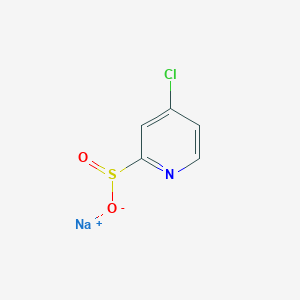
Sodium 4-chloropyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-chloropyridine-2-sulfinate is an organosulfur compound with the molecular formula C₅H₃ClNNaO₂S. It is a derivative of pyridine, where a chlorine atom is substituted at the 4-position and a sulfinate group at the 2-position. This compound is primarily used in organic synthesis as a versatile building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloropyridine-2-sulfinate typically involves the sulfonylation of 4-chloropyridine. One common method is the reaction of 4-chloropyridine with sulfur dioxide (SO₂) and a suitable base, such as sodium hydroxide (NaOH), under controlled conditions. The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through crystallization or recrystallization techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-chloropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-chloropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 4-chloropyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-chloropyridine-2-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Similar in reactivity but with a benzene ring instead of a pyridine ring.
Sodium toluenesulfinate: Contains a methyl group on the benzene ring, affecting its reactivity.
Sodium methanesulfinate: A simpler structure with a single carbon atom, used in different applications.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a sulfinate group on the pyridine ring, which imparts distinct reactivity and versatility in organic synthesis.
Eigenschaften
Molekularformel |
C5H3ClNNaO2S |
|---|---|
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
sodium;4-chloropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
KCQGMQAZAKAEON-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=C(C=C1Cl)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


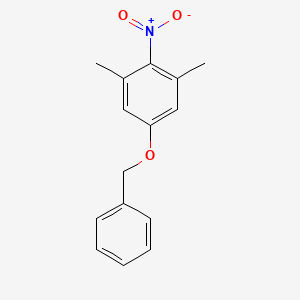
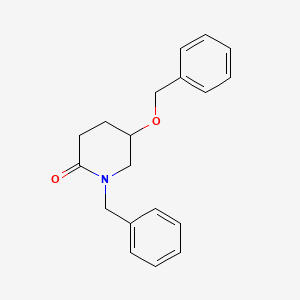

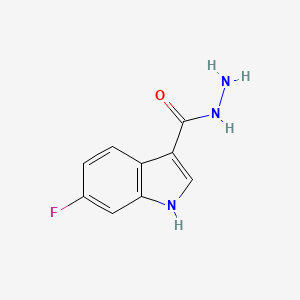
![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
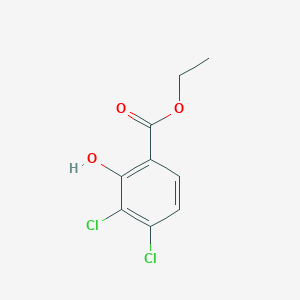
![7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13677890.png)
![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)
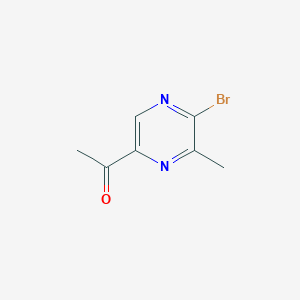
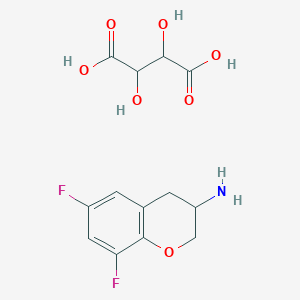
![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
